

Technical Support Center: Enhancing Perovskite Solar Cell Efficiency with Ammonium Iodide Additives

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Compound of Interest

Compound Name: *Ammonium iodide*

Cat. No.: *B7797801*

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing **ammonium iodide** (NH₄I) and its derivatives as additives to improve the efficiency and stability of perovskite solar cells (PSCs). This resource offers troubleshooting advice for common experimental issues, detailed frequently asked questions (FAQs), structured data on performance metrics, and step-by-step experimental protocols.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the fabrication and testing of perovskite solar cells with **ammonium iodide** additives.

Problem	Possible Causes	Troubleshooting Steps
Rapid Power Conversion Efficiency (PCE) drop after fabrication, even when stored in an inert atmosphere.	<p>1. Precursor Solution Instability: The perovskite precursor solution containing ammonium iodide might be unstable, leading to the formation of inactive species or poor film quality.[1]</p> <p>2. Residual Solvents: Incomplete removal of solvents like DMF or DMSO can lead to film degradation.</p> <p>3. Interfacial Defects: Poor contact and defect accumulation at the interfaces between the perovskite layer and the charge transport layers (ETL/HTL) can cause rapid recombination and efficiency loss.[2]</p>	<p>1. Use Fresh Precursors: Always use freshly prepared precursor solutions. Avoid prolonged storage.[2]</p> <p>2. Optimize Annealing: Ensure optimal annealing temperature and duration to completely remove residual solvents without decomposing the perovskite.</p> <p>3. Interface Passivation: Consider post-treatment methods with other passivating agents or use of different charge transport layers known for better stability and interface quality.[2]</p>
Poor Film Morphology (e.g., pinholes, small grains, non-uniform coverage).	<p>1. Suboptimal Additive Concentration: The concentration of ammonium iodide can significantly influence the crystallization process. Too little may not be effective, while too much can lead to the formation of undesirable phases.[1]</p> <p>2. Inadequate Annealing Process: Incorrect annealing temperature or time can lead to incomplete crystallization or the formation of defects.</p> <p>3. Environmental Factors: High humidity or oxygen levels during fabrication can</p>	<p>1. Optimize Additive Concentration: Systematically vary the molar percentage of the ammonium iodide additive to find the optimal concentration for your specific perovskite composition.</p> <p>2. Refine Annealing Protocol: Experiment with a range of annealing temperatures and times to improve film crystallinity and morphology.</p> <p>3. Control Fabrication Environment: Whenever possible, perform spin-coating and annealing in a controlled inert atmosphere (e.g., a</p>

	negatively impact film formation.[1]	glovebox) with low humidity and oxygen levels.
Low Short-Circuit Current Density (Jsc).	<p>1. Incomplete Light Absorption: A thin or non-uniform perovskite layer can result in poor light harvesting.</p> <p>2. Charge Carrier Recombination: High defect density within the perovskite film or at the interfaces can lead to the recombination of photogenerated charge carriers before they are collected.[1]</p>	<p>1. Optimize Film Thickness: Adjust the spin-coating parameters (speed, time, and precursor concentration) to achieve the optimal perovskite film thickness for maximum light absorption.</p> <p>2. Enhance Defect Passivation: The addition of ammonium iodide is intended to passivate defects. [1] Ensure the concentration is optimized. Consider using different ammonium iodide derivatives that may be more effective for your system.</p>
Low Open-Circuit Voltage (Voc) and/or Fill Factor (FF).	<p>1. High Recombination Rates: Non-radiative recombination is a major cause of Voc and FF losses.[1] This can occur in the bulk of the perovskite or at the interfaces.</p> <p>2. Energy Level Mismatch: Poor alignment of energy levels between the perovskite and the charge transport layers can impede charge extraction and increase recombination.</p>	<p>1. Improve Film Quality: Focus on fabricating dense, pinhole-free perovskite films with large grains to minimize recombination centers. The use of ammonium iodide additives is a key strategy for this.[1]</p> <p>2. Interface Engineering: Experiment with different ETL and HTL materials to achieve better energy level alignment with the perovskite active layer.</p>
Significant Hysteresis in J-V Scans.	<p>1. Ion Migration: The movement of mobile ions (e.g., iodide vacancies) within the perovskite lattice under an applied electric field is a primary cause of hysteresis.</p> <p>2.</p>	<p>1. Passivate Grain Boundaries: Ammonium iodide additives can help to passivate defects at grain boundaries, which can suppress ion migration.[1]</p> <p>2. Incorporate Larger Cations:</p>

	<p>Charge Trapping at Defects: Defects at the grain boundaries or interfaces can trap charge carriers, contributing to hysteresis.</p>	<p>The use of larger organic ammonium iodide derivatives can help to stabilize the perovskite structure and reduce ion migration.[3]</p>
<p>Device Instability Under Continuous Illumination (Light Soaking).</p>	<p>1. Photochemical Degradation: Prolonged exposure to light can accelerate degradation pathways, especially in the presence of oxygen and moisture.[3] 2. Ion Migration and Defect Formation: Light can induce ion migration and the formation of new defects, leading to a decline in performance.</p>	<p>1. Improve Encapsulation: Use high-quality, hermetic encapsulation to protect the device from environmental factors.[2] 2. Compositional Engineering: The incorporation of certain ammonium iodide additives has been shown to improve the photostability of perovskite films.</p>
<p>Formation of Unwanted 2D Perovskite Phases.</p>	<p>Excess of Large Organic Ammonium Iodide Additives: While some 2D perovskite formation at the surface can be beneficial for passivation, excessive formation of these wider bandgap phases can hinder charge transport.[1]</p>	<p>Control Additive Concentration and Annealing: Carefully control the concentration of bulky organic ammonium iodide additives (like PEAI or TBAI) and the post-deposition annealing conditions to manage the formation of 2D perovskite layers.[1]</p>

Frequently Asked Questions (FAQs)

Q1: What is the primary role of **ammonium iodide** (NH₄I) as an additive in perovskite solar cells?

A1: The primary roles of **ammonium iodide** and its derivatives as additives are to improve the quality of the perovskite film and passivate defects.[1] They can influence the crystallization process, leading to larger grain sizes, reduced pinholes, and a more uniform morphology.[4] Additionally, the iodide ions can passivate halide vacancy defects, and the ammonium cations

can interact with the perovskite surface, reducing non-radiative recombination and improving charge carrier lifetime.[1][5]

Q2: How does the choice of the **ammonium iodide** derivative (e.g., NH₄I, EAI, TBAI, PEAI) affect device performance?

A2: The size and chemical structure of the organic cation in the **ammonium iodide** salt play a crucial role.[1]

- Small Cations (e.g., NH₄⁺, Ethylammonium⁺): These can be incorporated into the perovskite lattice or assist in the crystallization process and then be driven off during annealing.[1]
- Bulky Cations (e.g., Tetrabutylammonium⁺, Phenethylammonium⁺): These larger cations are typically not incorporated into the 3D perovskite lattice. Instead, they can form a 2D perovskite capping layer on the surface of the 3D perovskite film.[1] This layer can effectively passivate surface defects and enhance stability against moisture.[1] However, an excessively thick 2D layer can impede charge transport.

Q3: What is the optimal concentration of **ammonium iodide** additives?

A3: The optimal concentration is highly dependent on the specific perovskite composition, the chosen **ammonium iodide** derivative, and the fabrication method. Generally, concentrations in the range of 1-10 mol% with respect to the lead halide precursor are reported.[6] It is crucial to experimentally determine the optimal concentration for your specific system by fabricating a series of devices with varying additive concentrations and characterizing their performance.

Q4: Can **ammonium iodide** additives improve the long-term stability of perovskite solar cells?

A4: Yes, in many cases, **ammonium iodide** additives can enhance the long-term stability of PSCs.[5] They achieve this by:

- Improving Film Quality: Creating a more robust and defect-free perovskite film that is less susceptible to degradation.[5]
- Passivating Defects: Reducing the number of active sites for degradation to initiate.[1]

- **Enhancing Hydrophobicity:** The formation of a 2D capping layer with bulky organic cations can make the perovskite surface more resistant to moisture.

However, the stability can also be affected by other factors such as the choice of charge transport layers and encapsulation.

Q5: Are there any negative effects of using **ammonium iodide** additives?

A5: While generally beneficial, there can be some drawbacks:

- **Phase Segregation:** In mixed-halide perovskites, the addition of certain ions can sometimes lead to phase segregation under illumination or thermal stress.
- **Formation of Insulating Layers:** An excessive amount of a bulky organic **ammonium iodide** can lead to the formation of a thick, insulating 2D perovskite layer that hinders charge extraction.^[1]
- **Hysteresis:** While often reducing hysteresis, in some cases, incorrect additive usage could potentially introduce new mobile ionic species or defects that contribute to it.

Quantitative Data on Performance Enhancement

The following tables summarize the impact of various **ammonium iodide** additives on the performance of perovskite solar cells as reported in the literature.

Table 1: Effect of **Ammonium Iodide** (NH₄I) Additive on Double Cation Perovskite Solar Cells^[6]

Additive Concentration (mol%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
0	1.06	19.47	75.80	15.64
5	1.12	20.36	78.28	17.81
10	-	-	-	14.49 (average)

Table 2: Performance of Carbon-Based PSCs with Different **Ammonium Iodide** Additives[1]

Additive	Voc (mV)	Jsc (mA/cm ²)	FF (%)	PCE (%)
Reference (No Additive)	830	19.8	51	8.4
Ammonium Iodide (AI)	840	24.0	48	9.7
Ethylammonium Iodide (EAI)	830	23.5	52	10.1
5- Ammoniumvaleri c Acid Iodide (AVAI)	850	22.1	51	9.6

Table 3: Performance of Carbon-Based PSCs with Post-Treatment using **Ammonium Iodide** Salts[1]

Post-Treatment Agent	Voc (mV)	Jsc (mA/cm ²)	FF (%)	PCE (%)
Reference (No Treatment)	830	19.8	51	8.4
Ammonium Iodide (AI)	840	22.3	59	11.0
Ethylammonium Iodide (EAI)	840	21.7	56	10.2
Tetrabutylammonium Iodide (TBAI)	830	21.3	55	9.7
Phenethylammonium Iodide (PEAI)	850	20.1	57	9.7
5-Ammoniumvaleric Acid Iodide (AVAI)	850	20.8	58	10.2

Experimental Protocols

Protocol 1: Perovskite Precursor Solution Preparation with Ammonium Iodide Additive (One-Step Method)

This protocol is adapted from a typical procedure for preparing a mixed-cation lead-halide perovskite precursor solution.^[1]

Materials:

- Formamidinium iodide (FAI)
- Methylammonium bromide (MABr)

- Lead iodide (PbI₂)
- Lead bromide (PbBr₂)
- Cesium iodide (CsI)
- **Ammonium iodide** (or derivative, e.g., EAI, TBAI, PEAI, AVAI)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare a stock solution of the desired **ammonium iodide** additive (e.g., 0.8 M in DMF).
- In an inert atmosphere (glovebox), prepare the main perovskite precursor solution. For a reference composition of Cs_y[(FAPbI₃)_{1-x}(MAPbBr₃)_x]_{1-y}, mix FAI (e.g., 1.27 M), MABr (e.g., 0.225 M), PbI₂ (e.g., 1.39 M), and PbBr₂ (e.g., 0.225 M) in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).
- Add 5% v/v of a CsI stock solution (e.g., 1.5 M in DMSO).
- To this reference solution, add the calculated amount of the **ammonium iodide** additive stock solution to achieve the desired final molar concentration (e.g., 5 mol% with respect to the FAI content).
- Stir the final solution at an elevated temperature (e.g., 70 °C) for at least 2 hours before use.
- Before spin-coating, filter the solution through a 0.22 μm PTFE syringe filter.

Protocol 2: Two-Step Deposition with Ammonium Iodide Treatment

This method involves the sequential deposition of the lead halide and the organic components.

Materials:

- Lead iodide (PbI_2)
- Anhydrous DMF
- **Methylammonium iodide** (MAI)
- **Ammonium iodide** (NH_4I)
- Anhydrous Isopropanol (IPA)

Procedure:

- Dissolve PbI_2 in anhydrous DMF (e.g., 1 M solution) and stir at 70 °C for 1 hour.
- Spin-coat the hot PbI_2 solution onto the substrate, followed by annealing at 70 °C for 30 minutes to form a uniform PbI_2 film.
- Prepare a solution of MAI and NH_4I in anhydrous IPA. The concentration of NH_4I can be varied to optimize performance.
- After the PbI_2 film has cooled to room temperature, spin-coat the MAI/ NH_4I solution onto the PbI_2 film.
- Anneal the resulting film at a higher temperature (e.g., 150 °C) for 15-30 minutes to facilitate the conversion to the perovskite phase.

Protocol 3: Post-Treatment of Perovskite Films with Ammonium Iodide Salts

This protocol describes a surface treatment of a pre-formed perovskite film.^[1]

Materials:

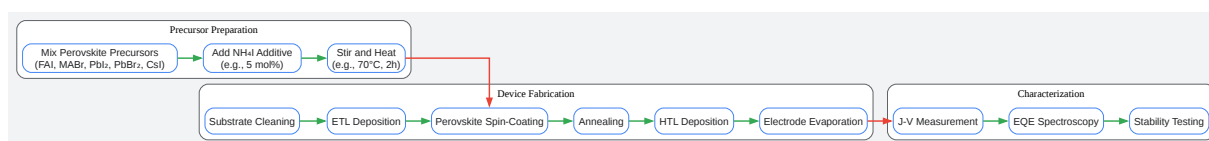
- Pre-fabricated perovskite film on a substrate.
- **Ammonium iodide** salt (e.g., AI, EAI, TBAI, PEAI, AVAI).
- Anhydrous Isopropanol (IPA).

Procedure:

- Prepare a dilute solution of the chosen **ammonium iodide** salt in IPA (e.g., 5 mg/mL).
- After the perovskite film has been fabricated and annealed, allow it to cool to room temperature.
- Dispense a small volume (e.g., 80 μ L) of the **ammonium iodide** solution onto the surface of the perovskite film.
- Immediately spin-coat at a high speed (e.g., 5000 rpm) for a short duration (e.g., 20 seconds).
- Anneal the treated film at a moderate temperature (e.g., 100 °C) for 10 minutes.

Visualizations

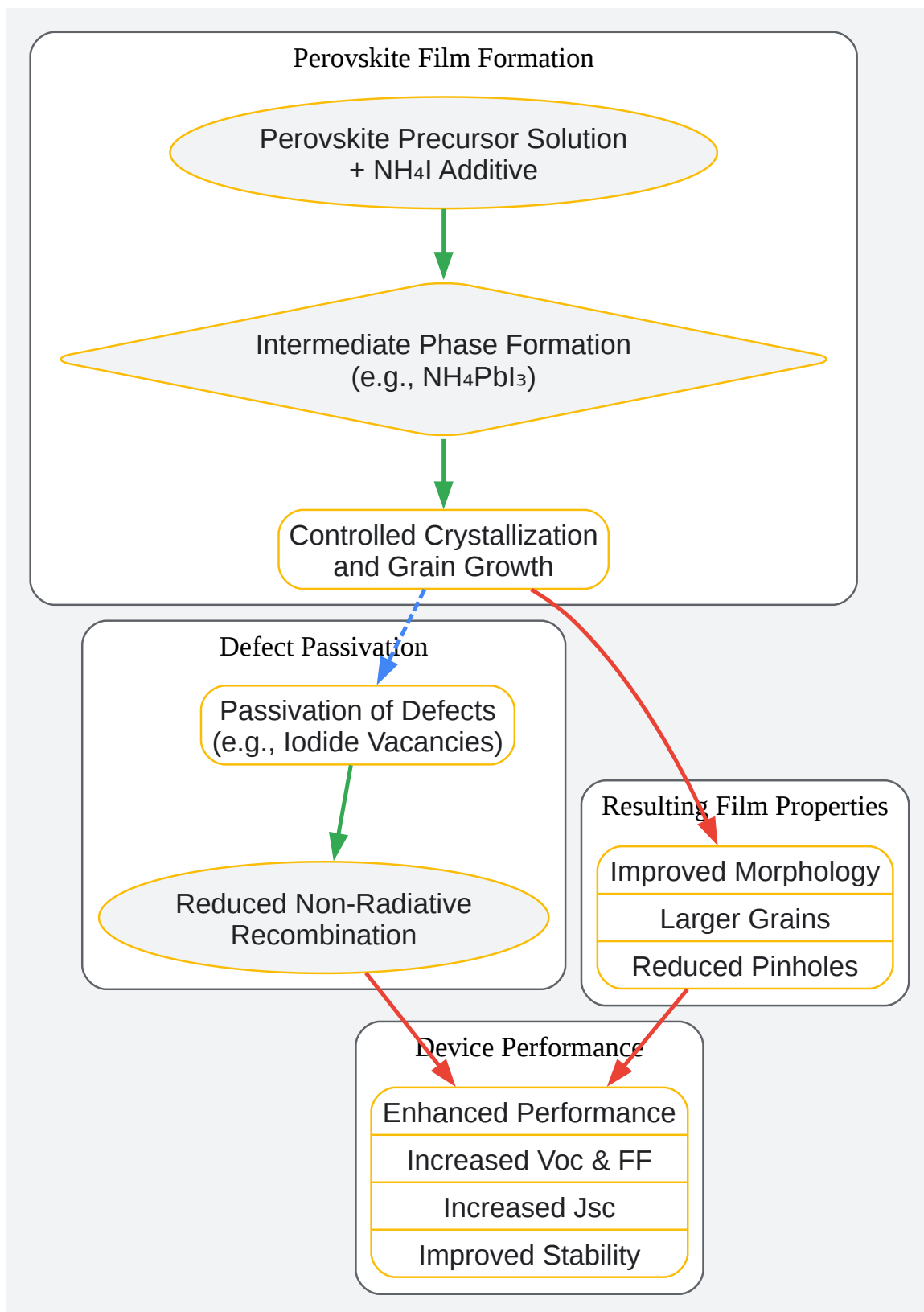
Experimental Workflow for Perovskite Solar Cell Fabrication with NH_4I Additive



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Caption: One-step solution processing workflow for fabricating perovskite solar cells with an **ammonium iodide** additive.

Mechanism of Action for Ammonium Iodide Additives



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Caption: The role of **ammonium iodide** additives in improving perovskite film quality and device performance.

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References

- [1. mdpi.com \[mdpi.com\]](#)
- [2. benchchem.com \[benchchem.com\]](#)
- [3. pubs.rsc.org \[pubs.rsc.org\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
- [6. pubs.acs.org \[pubs.acs.org\]](#)
- To cite this document: BenchChem. [Technical Support Center: Enhancing Perovskite Solar Cell Efficiency with Ammonium Iodide Additives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7797801/docs#technical-support-center-enhancing-perovskite-solar-cell-efficiency-with-ammonium-iodide-additives>]

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